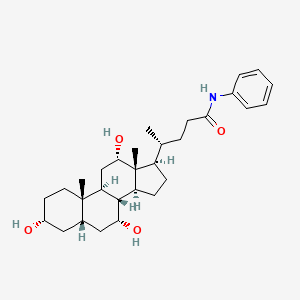

(5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide

概要

説明

コール酸アニリドは、コール酸の合成胆汁酸誘導体です。この化合物は、in vitro でのクロストリジウム・ディフィシル胞子の発芽を阻害する能力で知られています . コール酸アニリドは、分子式がC30H45NO4、分子量が483.7 g/molの結晶性固体です .

2. 製法

合成経路と反応条件: コール酸アニリドは、コール酸とアニリンの反応によって合成できます。このプロセスは通常、コール酸のカルボン酸基の活性化、続いてアニリンとの反応によってアニリドを形成することを含みます。 この反応は、ジシクロヘキシルカルボジイミド(DCC)やN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング剤を、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で使用することで促進できます .

工業生産方法: コール酸アニリドの工業生産には、室温で行うことができる多段階反応が含まれます。 このプロセスは、高純度と高収率を保証するため、大規模生産に適しています . 反応条件は、プロセス安全性と操作性を向上させるように最適化されています。

科学的研究の応用

Cholic Acid Anilide has diverse applications in scientific research:

Chemistry: It is used as a synthetic intermediate in the preparation of other bile acid derivatives.

作用機序

コール酸アニリドは、クロストリジウム・ディフィシル胞子の発芽を阻害することでその効果を発揮します。 この阻害に関与する正確な分子標的と経路は完全には解明されていませんが、分子レベルで胞子の発芽プロセスを妨害すると考えられています . この阻害は、細菌の増殖を防ぎ、感染率を低下させるため重要です。

6. 類似の化合物との比較

コール酸アニリドは、デオキシコール酸やケノデオキシコール酸などの他の胆汁酸誘導体と比較することができます。 これらの化合物はすべて共通の胆汁酸構造を共有していますが、コール酸アニリドは、独自の化学的および生物学的特性を与えるアニリド基のために独特です .

類似の化合物:

デオキシコール酸: 類似の物理化学的特性を持つ別の胆汁酸誘導体ですが、生物学的活性は異なります。

ケノデオキシコール酸: 胆汁酸合成における役割と、胆石治療における治療上の用途で知られています.

コール酸アニリドは、他の胆汁酸誘導体では見られない、クロストリジウム・ディフィシル胞子の発芽に対する特異的な阻害効果があるため、際立っています .

生化学分析

Biochemical Properties

Cholic Acid anilide is a derivative of cholic acid that inhibits the germination of C. difficile strain R20291 spores in vitro . It is synthesized in the liver and can be converted by intestinal bacteria into secondary deoxycholic (DCA) and lithocholic (LCA) acids and a number of less abundant metabolites . The primary bile acids cholic acid (CA) and chenodeoxycholic acid (CDCA) are synthesized in the liver and can be converted by intestinal bacteria into secondary deoxycholic (DCA) and lithocholic (LCA) acids and a number of less abundant metabolites .

Cellular Effects

They also activate carboxyl ester lipase, which is required for the absorption of lipid-soluble vitamins .

Molecular Mechanism

It is known that bile acids, including Cholic Acid anilide, act as signaling molecules by serving as the endogenous ligands of several nuclear receptors and cell surface G protein-coupled receptors . These bile acid-activated receptors are abundantly expressed in the liver and gut that are exposed to high levels of bile acids, and other metabolically active organs and immune cells and regulate various aspects of cellular pathways in normal physiology and diseases .

Temporal Effects in Laboratory Settings

Cationic cholic acid derivatives displayed potent and broad-spectrum activity against multidrug-resistant Gram-negative and -positive bacteria . Specific examples were effective permeabilizers of the outer membranes of many strains of multidrug-resistant Gram-negative bacteria and sensitized these to hydrophobic antibiotics .

Dosage Effects in Animal Models

The effects of Cholic Acid anilide at different dosages in animal models are not well-documented. It is known that the diet contains a relatively high dose of cholesterol (1–1.25%) and cholic acid (0.5%). The presence of cholic acid promotes cholesterol and fat absorption and suppresses conversion of cholesterol to bile acids, which reduces removal of cholesterol and increases cholesterol levels .

Metabolic Pathways

Cholic Acid anilide is involved in the metabolic pathways of bile acids. Bile acids are synthesized in the liver by multi-step reactions catalyzed via two distinct routes, the classical pathway (producing the 12α-hydroxylated primary BA, cholic acid), and the alternative pathway (producing the non-12α-hydroxylated primary BA, chenodeoxycholic acid) .

Transport and Distribution

It is known that bile acids are excreted into the bile for eventual discharge into the small intestine (approximately 30 g day −1) then undergo reabsorption, creating a cycle of enterohepatic circulation .

Subcellular Localization

It is known that TGR5, the G protein-coupled bile acid receptor that transmits bile acid signaling into a cell functional response via the intracellular cAMP signaling pathway, is expressed in human and rodent cholangiocytes . In human (H69 cells) and rat cholangiocytes, TGR5 is localized to multiple, diverse subcellular compartments, with its strongest expression on the apical plasma, ciliary, and nuclear membranes .

準備方法

Synthetic Routes and Reaction Conditions: Cholic Acid Anilide can be synthesized through the reaction of cholic acid with aniline. The process typically involves the activation of the carboxylic acid group of cholic acid, followed by its reaction with aniline to form the anilide. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: Industrial production of Cholic Acid Anilide involves multi-step reactions that can be carried out at room temperature. The process ensures high purity and yield, making it suitable for large-scale production . The reaction conditions are optimized to enhance process safety and operability.

化学反応の分析

反応の種類: コール酸アニリドは、次のようなさまざまな化学反応を起こします。

酸化: 対応するケトンまたはカルボン酸を形成するために酸化できます。

還元: 還元反応は、それをアルコールまたはアミンに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

コール酸アニリドは、科学研究においてさまざまな用途があります。

化学: 他の胆汁酸誘導体の調製における合成中間体として使用されます。

生物学: クロストリジウム・ディフィシル胞子の発芽を阻害するため、微生物学的研究において価値があります.

医学: 胞子の発芽を阻害する役割は、クロストリジウム・ディフィシルによる感染症の治療における潜在的な治療用途があります.

類似化合物との比較

Deoxycholic Acid: Another bile acid derivative with similar physicochemical properties but different biological activities.

Chenodeoxycholic Acid: Known for its role in bile acid synthesis and its therapeutic use in treating gallstones.

Cholic Acid Anilide stands out due to its specific inhibitory effects on Clostridium difficile spore germination, which is not observed with other bile acid derivatives .

特性

IUPAC Name |

(4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO4/c1-18(9-12-27(35)31-20-7-5-4-6-8-20)22-10-11-23-28-24(17-26(34)30(22,23)3)29(2)14-13-21(32)15-19(29)16-25(28)33/h4-8,18-19,21-26,28,32-34H,9-17H2,1-3H3,(H,31,35)/t18-,19+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXWZASFPIWEW-ANGOZFNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

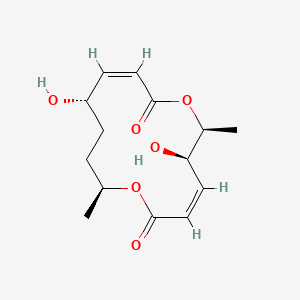

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)